Regiochemical Differentiation: 6‑yl vs 7‑yl Benzamide Attachment Position on the Tetrahydroquinoline Core
The target compound bears the 2,6‑difluorobenzamide moiety at the tetrahydroquinoline 6‑position. The closest positional isomer, 2,6‑difluoro‑N‑(1‑(phenylsulfonyl)‑1,2,3,4‑tetrahydroquinolin‑7‑yl)benzamide (CAS 941916‑05‑8), attaches the identical pharmacophore at the 7‑position [1]. Within the broader N‑sulfonylated tetrahydroquinoline RORγ inverse agonist series, the attachment position on the tetrahydroquinoline ring is a critical determinant of RORγ binding affinity and functional activity, with 6‑substituted analogs often exhibiting distinct potency and selectivity profiles compared to their 7‑substituted counterparts [2]. Direct head‑to‑head quantitative bioactivity data for these two specific regioisomers is not currently available in the public domain; the differentiation presented here is based on class‑level SAR trends established for the tetrahydroquinoline RORγ inverse agonist scaffold.
| Evidence Dimension | Benzamide attachment position on tetrahydroquinoline core |
|---|---|
| Target Compound Data | 6‑yl attachment (CAS 941916‑04‑7) |
| Comparator Or Baseline | 7‑yl positional isomer (CAS 941916‑05‑8) |
| Quantified Difference | Positional regioisomerism; quantitative potency difference not publicly reported for this specific pair |
| Conditions | RORγ inverse agonist assay (class‑level SAR context per US 9,512,111 B2 and J. Med. Chem. 2020, 63, 298–314) |
Why This Matters
Procuring the correct 6‑yl regioisomer ensures that SAR data are generated on the intended compound, avoiding confounding results from positional isomer contamination or mis‑assignment.
- [1] PubChem Substance record for 2,6‑difluoro‑N‑(1‑(phenylsulfonyl)‑1,2,3,4‑tetrahydroquinolin‑7‑yl)benzamide (CAS 941916‑05‑8). View Source
- [2] US Patent 9,512,111 B2. N‑sulfonylated tetrahydroquinolines and related bicyclic compounds for inhibition of RORγ activity and the treatment of disease. Granted December 6, 2016. View Source
